Molecular weight and formula of 1-Chloro-1-(2,5-dicyanophenyl)propan-2-one
Molecular weight and formula of 1-Chloro-1-(2,5-dicyanophenyl)propan-2-one
The following technical guide details the characterization, synthesis, and application of 1-Chloro-1-(2,5-dicyanophenyl)propan-2-one , a specialized halogenated intermediate used in the development of heterocyclic pharmaceutical and agrochemical agents.
High-Purity Synthesis & Application in Heterocyclic Chemistry
Executive Summary
1-Chloro-1-(2,5-dicyanophenyl)propan-2-one (CAS: 1806521-02-7) is a functionalized
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature & Identifiers[1][2][4][5]
-
IUPAC Name: 1-Chloro-1-(2,5-dicyanophenyl)propan-2-one[1]
-
Common Synonyms:
-Chloro-2,5-dicyanophenylacetone[1] -
CAS Registry Number: 1806521-02-7[1]
-
Molecular Formula:
[1]
Structural Characterization
The molecule consists of a propan-2-one (acetone) backbone substituted at the C1 position with both a chlorine atom and a 2,5-dicyanophenyl ring.[1]
| Element | Count | Mass Contribution ( g/mol ) |
| Carbon (C) | 11 | |
| Hydrogen (H) | 7 | |
| Chlorine (Cl) | 1 | |
| Nitrogen (N) | 2 | |
| Oxygen (O) | 1 | |
| Total MW | 218.64 g/mol |
Physical Properties
Note: Values derived from predictive modeling and structural analogs.
| Property | Value | Note |
| Molecular Weight | 218.64 g/mol | Exact Mass: 218.02 |
| Appearance | Off-white to pale yellow solid | Low melting solid |
| Density | Predicted | |
| Boiling Point | At 760 mmHg (Predicted) | |
| Solubility | DCM, EtOAc, DMSO | Hydrophobic/Lipophilic |
| Reactivity | High | Lachrymator; Alkylating agent |
Synthesis Protocol: -Chlorination Workflow
The most robust route to 1-Chloro-1-(2,5-dicyanophenyl)propan-2-one involves the regioselective chlorination of the parent ketone, 1-(2,5-dicyanophenyl)propan-2-one .[1] This transformation relies on the activation of the enol tautomer.[1]
Retrosynthetic Analysis
The synthesis is designed to avoid over-chlorination (dichlorination) and chlorination at the thermodynamic methyl position (C3).[1]
Figure 1: Retrosynthetic disconnection showing the enol-based halogenation strategy.
Detailed Methodology
Reagents:
-
Precursor: 1-(2,5-dicyanophenyl)propan-2-one (1.0 eq)[1]
-
Reagent: Sulfuryl Chloride (
) (1.05 eq)[1] -
Solvent: Dichloromethane (DCM) or Glacial Acetic Acid[1]
-
Catalyst: Methanol (0.1 eq) - promotes acid-catalyzed enolization.[1]
Step-by-Step Protocol:
-
Dissolution: Charge a flame-dried 3-neck round bottom flask with 1-(2,5-dicyanophenyl)propan-2-one (10 mmol) and anhydrous DCM (50 mL). Maintain under
atmosphere. -
Activation: Add methanol (1 mmol) to facilitate the formation of the enol tautomer. Cool the solution to
. -
Chlorination: Add
(10.5 mmol) dropwise over 20 minutes. The evolution of and gas will be observed (scrubber required).[1]-
Mechanism Note: The electron-withdrawing cyano groups on the phenyl ring increase the acidity of the benzylic protons (C1), favoring enolization at C1 over C3 (methyl), thereby ensuring high regioselectivity.[1]
-
-
Quench: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] Upon completion, quench with saturated
(aq).[1] -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: The crude oil often solidifies.[1] Recrystallize from Isopropanol/Hexane to yield the title compound.
Reaction Mechanism & Causality
Understanding the mechanism is vital for troubleshooting.[1] The reaction proceeds via an Acid-Catalyzed
Figure 2: The reaction relies on the preferential enolization at the benzylic position due to the acidity conferred by the aryl ring.[1]
Why this works: The 2,5-dicyanophenyl group is strongly electron-withdrawing.[1] This makes the protons at C1 (benzylic) significantly more acidic (
Applications in Drug Discovery
This molecule is a "linchpin" intermediate.[1] The labile C-Cl bond and the adjacent carbonyl make it an ideal partner for binucleophiles.[1]
Hantzsch Thiazole Synthesis
Reaction with thioamides (e.g., thioacetamide or substituted thiobenzamides) yields 2,4-disubstituted thiazoles.[1]
-
Workflow: Refluxing the target molecule with a thioamide in Ethanol.
-
Relevance: Thiazoles containing cyano-aryl motifs are investigated for activity in fungal respiration inhibition (SDHI fungicides) and oncology (kinase inhibition).[1]
Imidazole Formation
Reaction with amidines yields imidazoles, a scaffold ubiquitous in antifungal azoles and histamine receptor antagonists.[1]
Safety & Handling (SDS Summary)
-
Hazards:
-
Storage: Store at
under inert gas. Moisture sensitive (hydrolyzes to the -hydroxy ketone).[1]
References
-
ChemicalBook. (2023).[1][2] 1-Chloro-1-(2,5-dicyanophenyl)propan-2-one Properties and Supplier Data. Retrieved from [1]
-
GuideChem. (2024).[1] CAS 1806521-02-7 Technical Specifications. Retrieved from [1]
-
Vertex Pharmaceuticals. (2004).[1] Urea derivatives and their use as anti-inflammatory agents. WO2004063181A1.[1] (Contextual reference for 2,5-dicyanophenyl moiety utility).
-
Syngenta Participations AG. (2008).[1] Process for the preparation of 3-haloalkylpyrazoles. WO2008145257.[1][3] (Contextual reference for halogenated intermediates in agrochemistry).
